What are the properties of N-Boc-(2-azidoethyl)glycine?
What are the properties of N-Boc-(2-azidoethyl)glycine?
Content Type: Technical Whitepaper Subject: Chemical Properties, Synthesis, and Applications of the Azido-PNA Backbone Audience: Synthetic Organic Chemists, Oligonucleotide Engineers, and Drug Discovery Scientists[1]
Executive Summary
N-Boc-(2-azidoethyl)glycine (often abbreviated as Boc-Aeg(N3)-OH ) is a specialized bifunctional building block used primarily in the synthesis of Peptide Nucleic Acids (PNA) and peptidomimetics.[1] Structurally, it represents a "blank" PNA backbone wherein the nucleobase attachment site is replaced by an azide moiety.
This molecule serves two critical functions in modern drug development:
-
Submonomer PNA Synthesis: It acts as a precursor where the azide is reduced to a secondary amine on-resin, allowing for the subsequent coupling of modified nucleobases (the "submonomer" approach).[1]
-
Bio-orthogonal Functionalization: The azide group serves as a "Click chemistry" handle (via CuAAC or SPAAC), enabling the post-synthetic conjugation of fluorophores, peptides, or drugs to the PNA backbone without interfering with Watson-Crick base pairing.[1]
Chemical Identity & Physicochemical Properties[2][3][4][5]
The molecule consists of a glycine backbone N-alkylated with a 2-azidoethyl group, with the secondary amine protected by a tert-butyloxycarbonyl (Boc) group.[1]
Structural Specifications
| Property | Data |
| IUPAC Name | N-(tert-Butoxycarbonyl)-N-(2-azidoethyl)glycine |
| Common Name | Boc-Aeg(N3)-OH; Azido-PNA Monomer |
| Chemical Formula | C₉H₁₆N₄O₄ |
| Molecular Weight | 244.25 g/mol |
| CAS Registry Number | 1056033-33-2 (Generic for Azido-PNA derivatives) |
| Appearance | Viscous colorless oil or low-melting white solid |
| Solubility | Soluble in DCM, DMF, EtOAc; Insoluble in Water |
| pKa (Carboxyl) | ~3.8 (Estimated) |
Stability Profile
-
Acid Sensitivity: The Boc group is labile to strong acids (TFA, HCl/Dioxane).[1]
-
Thermal Sensitivity: Contains an organic azide.[1][2][3][4][5] While generally stable at room temperature, it should not be distilled or subjected to temperatures >80°C to prevent decomposition.
-
Light Sensitivity: Mild; store in amber vials to prevent slow azide degradation.
Synthetic Routes & Mechanistic Insight
The synthesis of N-Boc-(2-azidoethyl)glycine requires a strategy that installs the azide early while preventing its premature reduction or reaction.[1] The most robust protocol utilizes a nucleophilic substitution approach.
Synthesis Workflow (Graphviz)[1]
Figure 1: Step-wise synthetic pathway for N-Boc-(2-azidoethyl)glycine highlighting critical safety and control points.
Detailed Protocol
Step 1: Synthesis of 2-Azidoethanamine
-
Reagents: 2-Bromoethylamine hydrobromide, Sodium Azide (NaN₃).[1]
-
Mechanism: SN2 displacement of bromide by the azide anion.
-
Protocol: Reflux 2-bromoethylamine HBr (1.0 eq) with NaN₃ (1.5 eq) in water for 12 hours.
-
Safety Note: This generates a low molecular weight organic azide.[1] Do not isolate by distillation. Extract into ether and use the solution directly if possible.
Step 2: N-Alkylation (Backbone Formation) [1]
-
Reagents: 2-Azidoethanamine, Ethyl bromoacetate, Triethylamine (TEA).[1]
-
Protocol: Add ethyl bromoacetate (1.0 eq) dropwise to a solution of 2-azidoethanamine (1.2 eq) and TEA (2.0 eq) in THF at 0°C.
-
Causality: Excess amine is used to minimize the formation of the bis-alkylated byproduct (tertiary amine), which is difficult to separate.[1]
Step 3: Boc Protection
-
Protocol: Treat the crude secondary amine from Step 2 with Boc₂O (1.1 eq) and TEA in DCM.
-
Validation: Monitor by TLC. The secondary amine spot (ninhydrin positive) should disappear, replaced by a higher R_f UV-active spot (Boc group).[1]
Step 4: Ester Hydrolysis
-
Reagents: LiOH (1M), THF/Water (1:1).[1]
-
Protocol: Stir the ester in LiOH/THF solution for 2 hours. Acidify carefully with 1M KHSO₄ to pH 3.[1] Extract with EtOAc.[8]
-
Why KHSO₄? Avoid HCl to prevent premature removal of the Boc group.
Applications in Drug Development[4][11]
The PNA Submonomer Strategy
In standard PNA synthesis, pre-formed monomers (Backbone + Base) are expensive.[1] The N-Boc-(2-azidoethyl)glycine allows for a Submonomer Strategy :
-
Couple the Azido-Backbone to the resin.
-
Reduce the Azide to an Amine (using Trimethylphosphine or DTT).
-
Couple a Nucleobase-Acetic Acid (e.g., Thymine-CH₂-COOH) to the newly formed amine.[1]
-
Advantage: Allows for the easy insertion of modified or exotic nucleobases without synthesizing complex monomers first.
Click Chemistry (CuAAC)
The azide group is bio-orthogonal.[1] Instead of reducing it, researchers can leave it intact and use Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach:
-
Fluorophores: For cellular tracking of PNA oligomers.
-
Peptides: To enhance cell-penetrating properties (CPP-PNA conjugates).[1]
-
Drugs: Creating PNA-drug prodrugs.
Solid-Phase Synthesis Integration (Graphviz)[1]
Figure 2: Integration of N-Boc-(2-azidoethyl)glycine into Solid Phase Peptide Synthesis (SPPS) workflows.
Safety & Handling Protocols
Organic Azide Hazards (The C/N Ratio)
Organic azides are potentially explosive.[1][9][4][5] Stability is estimated by the Carbon/Nitrogen ratio equation:
For N-Boc-(2-azidoethyl)glycine (C₉H₁₆N₄O₄):
-
Ratio:
[1]
Verdict: The final product is Safe (Ratio > 3).[1]
Caution: The intermediate 2-azidoethanamine (C₂H₆N₄) has a ratio of
-
Mandatory Protocol: Never isolate 2-azidoethanamine as a neat liquid. Keep it in solution (Ether or THF) at all times.
Storage[3][7]
-
Temperature: -20°C (Long term).
-
Atmosphere: Argon or Nitrogen (Hygroscopic).[1]
-
Incompatibility: Avoid contact with strong reducing agents (phosphines, thiols) unless reaction is intended.[1] Avoid strong acids (TFA) until deprotection is required.[1]
References
-
Nielsen, P. E., et al. (1991).[1] "Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide."[1] Science, 254(5037), 1497-1500.[1] Link[1]
-
Debaene, F., & Winssinger, N. (2003).[1] "Azidopeptide Nucleic Acid: An Alternative Strategy for PNA Synthesis." Organic Letters, 5(23), 4445-4448.[1] Link[1]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1][5] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004-2021.[1] Link[1]
-
University of California, Santa Barbara. "Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides." Link
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- 2. chemistry.utah.edu [chemistry.utah.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. uvic.ca [uvic.ca]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
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